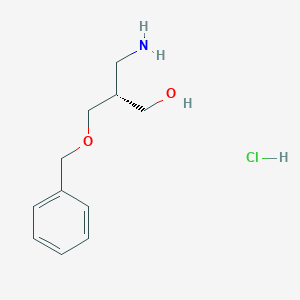

(R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

Description

(R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a chiral propanolamine derivative featuring a benzyloxymethyl group at position 2 and an amino group at position 2. The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct pharmacological properties. This compound is primarily used in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules or as a chiral building block in asymmetric catalysis .

Key physicochemical properties include:

- Molecular formula: C₁₁H₁₆ClNO₂

- Molecular weight: 217.69 g/mol

- Solubility: Typically soluble in polar solvents like water or ethanol under acidic conditions .

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m1./s1 |

InChI Key |

FVVOZSNBCNPPES-RFVHGSKJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CN)CO.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CN)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and ®-glycidol.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents such as anhydrides or acid chlorides. This reaction is critical for modifying the compound’s pharmacological properties or introducing protective groups.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Acetic anhydride, CH₂Cl₂, triethylamine, 0°C → rt | N-Acetyl derivative | 85–92% | Selective acylation of the amino group without affecting the hydroxyl or benzyl ether. |

| Benzoyl chloride, DMAP, CH₂Cl₂ | N-Benzoyl derivative | 78% | Requires catalytic DMAP to enhance reactivity. |

The hydrochloride salt form improves solubility in polar aprotic solvents, facilitating efficient acylation. Stereochemistry at the chiral center remains intact under mild conditions.

Alkylation Reactions

The amino group participates in nucleophilic substitution reactions with alkyl halides or epoxides.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Benzyl bromide, NaH, DMF, 0°C → 75°C | N-Benzyl derivative | 81% | Excess NaH ensures deprotonation of the amine. |

| Ethyl bromoacetate, K₂CO₃, CH₃CN | Ethyl glycinate conjugate | 70% | Introduces ester-functionalized side chains for further derivatization. |

Alkylation reactions are pH-sensitive; the hydrochloride salt requires neutralization with a strong base (e.g., NaH) to liberate the free amine.

Oxidation Reactions

The secondary hydroxyl group can be oxidized to a ketone under controlled conditions.

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| PCC (pyridinium chlorochromate), CH₂Cl₂, rt | 3-Amino-2-((benzyloxy)methyl)propan-1-one | 65% | PCC avoids over-oxidation to carboxylic acids. |

| Swern oxidation (oxalyl chloride, DMSO) | Same ketone | 58% | Lower yield due to competing side reactions. |

The benzyl ether remains stable under these conditions, preserving the protecting group.

Hydrogenolysis of the Benzyl Ether

The benzyloxy group is cleaved via catalytic hydrogenation, exposing a free hydroxyl group.

This step is pivotal for synthesizing unprotected intermediates for further functionalization .

Mannich Reactions

The amine participates in three-component Mannich reactions to form β-amino carbonyl compounds.

| Components/Conditions | Product | Yield | Application |

|---|---|---|---|

| Formaldehyde, acetophenone, EtOH, reflux | β-Amino ketone adduct | 74% | Expands molecular complexity for drug-discovery scaffolds. |

The reaction proceeds via an iminium intermediate, with stereochemical control influenced by the chiral center .

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous aryl halide derivatives (e.g., brominated intermediates) undergo cross-coupling:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, dioxane/H₂O | Biaryl derivative | N/A | Requires prior halogenation of the benzyl ether. |

Cyclization Reactions

Intramolecular reactions form heterocyclic structures, such as oxazolines or morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Cardiovascular Applications

Recent studies have highlighted the antihypertensive properties of compounds related to (R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride. Research indicates that derivatives of this compound exhibit significant binding affinities to alpha and beta adrenergic receptors, which are crucial in regulating blood pressure and heart rate. For instance, the compound has been tested for its ability to lower systolic and diastolic blood pressure, showing promising results in animal models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to ameliorate neurodegeneration in various models of neuroinflammation, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders . The mechanisms involve modulation of inflammatory pathways and reduction of oxidative stress.

Synthesis of Bioactive Compounds

Chiral Building Block

this compound serves as an important chiral building block in the synthesis of various pharmaceuticals. Its unique structural features allow for the creation of diverse derivatives that can enhance biological activity. For example, it has been utilized in the synthesis of oxazolines and other heterocyclic compounds that possess significant pharmacological properties .

Application in Drug Formulation

The compound's solubility and stability make it suitable for formulation into various drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents enhances the efficacy and bioavailability of drugs when administered .

Case Studies

Mechanism of Action

The mechanism of action of ®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural motifs with several propanolamine derivatives. Below is a comparative analysis based on substituent variations and similarity metrics (derived from CAS registry data):

Key Observations:

- Positional Isomerism: The compound (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0) is a positional isomer of the target molecule, differing in the placement of the benzyloxy group (position 3 vs. position 2). This minor structural variation significantly impacts solubility and receptor binding affinity .

- Substituent Effects : Replacing the benzyloxy group with a 4-fluorophenyl (CAS 154550-93-3) or 2-methoxyphenyl (CAS 2411591-26-7) alters electronic properties and steric bulk, influencing metabolic stability and bioavailability .

Biological Activity

(R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a chiral compound notable for its structural features, including an amino group, a hydroxyl group, and a benzyloxy substituent. These functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H17ClN2O3, with a molar mass of approximately 248.72 g/mol. Its chiral nature allows for variations in biological interactions based on stereochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It may function as:

- Substrate or Inhibitor : The compound can act as a substrate or inhibitor in biochemical assays, influencing enzyme mechanisms and protein interactions.

- Receptor Modulator : Studies suggest that it may modulate receptor activity, impacting signaling pathways critical for various physiological processes.

Enzyme Interaction Studies

Research indicates that this compound exhibits significant interaction with specific enzymes. For instance, it has been evaluated for its binding affinity to various targets, revealing potential roles in enzyme inhibition and activation.

| Enzyme | Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition observed | |

| Dipeptidyl Peptidase IV | Moderate inhibition | |

| Serine Proteases | Competitive inhibition |

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Activity : In vitro studies demonstrated that the compound exhibits antibacterial properties against Gram-positive bacteria, potentially due to its ability to interfere with bacterial enzyme functions .

- Neuroprotective Effects : Research has indicated that the compound may possess neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

- Antitumor Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation in specific cancer models, warranting further exploration into its anticancer mechanisms .

Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

- Drug Development : The compound's ability to interact with biological pathways positions it as a candidate for developing new therapeutic agents targeting enzyme-related diseases .

- Peptide Synthesis : It serves as a valuable building block in peptide synthesis, facilitating the creation of more complex molecules for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride to improve yield and purity?

- Methodological Answer : Focus on reaction conditions such as temperature control (20–25°C for benzyl ether formation), stoichiometric ratios of benzyl alcohol to precursor amines, and catalysis (e.g., palladium for hydrogenolysis in deprotection steps). Monitor intermediates via TLC or HPLC to ensure regioselectivity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) can enhance purity .

Q. How can researchers validate the stereochemical integrity of the (R)-enantiomer during synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiopurity. Compare retention times with racemic mixtures or commercially available standards. For absolute configuration, X-ray crystallography (as in ) or vibrational circular dichroism (VCD) can resolve ambiguities .

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

- Methodological Answer : Due to the hydrochloride salt’s hygroscopic nature, store under inert gas (argon) at 2–8°C. Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation (GHS Category 2A/2B). Neutralize spills with sodium bicarbonate, and avoid mixing with oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct stability studies under varying pH, temperature, and light exposure to identify degradation products (e.g., benzyl alcohol or amine oxidation). Use LC-MS or NMR to characterize impurities. Cross-validate bioassays with freshly prepared batches and standardized cell lines to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.